molecular formula C10H9NO2 B1301003 Methyl (4-cyanophenyl)acetate CAS No. 52798-01-3

Methyl (4-cyanophenyl)acetate

Cat. No. B1301003
CAS RN: 52798-01-3
M. Wt: 175.18 g/mol
InChI Key: OHTZXQYRHDVXLJ-UHFFFAOYSA-N
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Description

Methyl (4-cyanophenyl)acetate is a chemical compound that is related to various research areas due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Methyl (4-cyanophenyl)acetate, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding Methyl (4-cyanophenyl)acetate.

Synthesis Analysis

The synthesis of compounds related to Methyl (4-cyanophenyl)acetate involves base-promoted reactions and acetylation processes. For instance, 2-isocyano-4-methylphenyl diphenylacetate was synthesized through a reaction between 5-methylbenzoxazole and diphenylacetyl chloride . Similarly, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was produced by acetylating the hydroxy group of a precursor formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone . These methods highlight the versatility of acyl chlorides and nitriles in constructing complex esters.

Molecular Structure Analysis

The molecular structures of compounds similar to Methyl (4-cyanophenyl)acetate have been elucidated using X-ray crystallography. For example, the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate revealed a C≡N bond length of 1.164 Å and a significant angle between the OCO and phenyl planes . The 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate crystallizes in the orthorhombic space group, with the cyclohexane ring adopting a chair conformation . These structural details are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of cyano and acetoxy groups in these compounds is significant for further functionalization. The Lossen rearrangement, as demonstrated with Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is a notable reaction that allows the conversion of carboxylic acids to hydroxamic acids and ureas without racemization . This showcases the potential of cyano-containing esters in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl (4-cyanophenyl)acetate, such as 4-n-methyl-4'-cyanobiphenyl, have been studied using computational methods. Properties like total energy, dipole moment, entropy, enthalpy, Gibbs free energy, and HOMO-LUMO energies provide insights into the stability and reactivity of these molecules . Additionally, the presence of intermolecular hydrogen bonds, as observed in the crystal structures, influences the compounds' melting points, solubility, and crystal packing .

Scientific Research Applications

Impurity Identification in Methamphetamine Synthesis

Research by Toske et al. (2017) identified a trace processing impurity in certain methamphetamine exhibits. This impurity, trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride, was produced via reductive amination, involving ketones generated during the synthesis of 1-phenyl-2-propanone from phenylacetic acid and lead (II) acetate.

Ionic Liquids Synthesis and Properties

A study by Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing ionic liquids with various anions. These ionic liquids, including those with acetate anions, showed moderate to low toxicity and can be classified based on their physicochemical properties and cytotoxicity.

Grignard Reaction in Drug Intermediates

In 2015, Min described an organic experiment design for a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This intermediate can be achieved through a Grignard reagent treated with dimethyl oxalate, suggesting a potential application in drug synthesis.

Per-O-Methylated Cyclodextrins in Enzyme Catalysis

Research by Fenger and Bols (2010) investigated per-O-methylated cyclodextrins, containing acetate groups, for their glycosidase activity. The study highlighted the importance of substrate binding for better catalysis in these compounds.

Methyl Acetate in Lithium-Ion Batteries

A 2018 study by Li et al. focused on the use of methyl acetate as a co-solvent in lithium-ion batteries. Their research showed that methyl acetate can significantly increase cell rate capability, highlighting its potential use in enhancing the performance of lithium-ion batteries.

Safety And Hazards

“Methyl (4-cyanophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2-(4-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTZXQYRHDVXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363741
Record name Methyl (4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-cyanophenyl)acetate

CAS RN

52798-01-3
Record name Methyl (4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-cyanophenyl)acetate
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Synthesis routes and methods I

Procedure details

5.1 g (56.7 mmol) of copper(I) cyanide were added to a solution of 10 g (43.7 mmol) of methyl 4-bromophenylacetate in 44 ml of NMP, and, in a microwave oven, the mixture was then heated to 200° C. for 60 min. The reaction mixture was then purified by flash chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1). This gave 4.65 g (61% of theory) of the title compound.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30.0 g (0.15 mol) of 4-bromomethyl-benzonitrile, 2.0 ml (0.12 mol) of iron pentacarbonyl, 29.0 g potassium carbonate, 10.0 ml mesitylene and 250 ml absolute methanol are placed in a pressure vessel and about 3.5 l carbon monoxide gas is introduced. The reaction mixture is shaken for 16 hours at ambient temperature, mixed with water, neutralised with hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are washed with sodium hydrogen carbonate solution, dried and evaporated down. The residue is chromatographed on silica gel and eluted with petroleum ether/ethyl acetate (9:1, 8:2 and 7:3). The desired fractions are combined and evaporated down.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Thionyl chloride (1.1 mL, 15.07 mmol) was added to cool MeOH (70 mL) at 0° C. After 5 min 2-(4-cyanophenyl)acetic acid (1 g, 6.21 mmol) was added. After 30 min, cooling was removed and the mixture stirred for 21 h at RT. The solvent was removed and toluene was added and evaporated 3 times to give a sticky yellow solid. The product was used crude for the next step.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Vaidya, JDM Helander, FC Peterson, D Elzinga… - Science, 2019 - science.org
INTRODUCTION Climate extremes create a need to mitigate the effects of drought on agriculture. The contributions of water to crop yield vary over a growing season but peak during …
Number of citations: 125 www.science.org

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